Cas no 2413897-99-9 (tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate)

Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate is a specialized carbamate derivative featuring a cyclobutyl and a hydroxyethoxyethyl substituent. Its structure combines a tert-butyloxycarbonyl (Boc) protecting group with a polar hydroxyethoxy moiety, enhancing solubility in organic and aqueous media. This compound is particularly useful in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary amine protector under mild acidic conditions. The hydroxyethoxyethyl chain improves reactivity in conjugation and derivatization reactions. Its balanced hydrophilicity and stability make it suitable for intermediate applications in drug discovery and biochemical research. Careful handling is recommended due to its sensitivity to strong acids and bases.
tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate structure
2413897-99-9 structure
Product Name:tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate
CAS No:2413897-99-9
MF:C13H25NO4
MW:259.341904401779
CID:5674651
PubChem ID:165769739
Update Time:2025-06-13

tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2413897-99-9
    • EN300-26666250
    • tert-butyl N-cyclobutyl-N-[2-(2-hydroxyethoxy)ethyl]carbamate
    • tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate
    • Inchi: 1S/C13H25NO4/c1-13(2,3)18-12(16)14(11-5-4-6-11)7-9-17-10-8-15/h11,15H,4-10H2,1-3H3
    • InChI Key: KWTQHDJQJDSQMI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CCOCCO)C1CCC1)=O

Computed Properties

  • Exact Mass: 259.17835828g/mol
  • Monoisotopic Mass: 259.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59Ų

tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate

Introduction to Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate (CAS No. 2413897-99-9)

Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate, with the chemical identifier CAS No. 2413897-99-9, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are known for their versatile applications in drug development and agrochemicals. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a cyclobutyl moiety, contribute to its distinct chemical properties and potential biological activities.

The synthesis and characterization of Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate involve meticulous chemical processes that ensure high purity and yield. The introduction of the 2-(2-hydroxyethoxy)ethyl side chain adds a hydrophilic character to the molecule, making it potentially suitable for applications in water-based formulations. This balance between lipophilicity and hydrophilicity is crucial for drug delivery systems, where solubility and bioavailability are key factors.

In recent years, there has been a growing interest in carbamate-based compounds due to their potential as pharmacophores. Carbamates exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. The structural motif of Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate suggests that it may interact with biological targets in novel ways, making it a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. Researchers have been exploring carbamates as intermediates in the synthesis of more complex molecules with enhanced pharmacological properties. The presence of both the cyclobutyl and tert-butyl groups provides a stable scaffold that can be modified to target specific biological pathways. This flexibility makes Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate an attractive scaffold for medicinal chemists.

The latest advancements in computational chemistry have also played a significant role in understanding the potential applications of this compound. Molecular modeling studies have revealed that Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate can interact with various enzymes and receptors, suggesting multiple possible mechanisms of action. These insights have guided researchers in designing more targeted and effective drug candidates.

In addition to its pharmaceutical potential, this compound has shown promise in other areas as well. For instance, its structural properties make it a suitable candidate for use in material science, particularly in the development of polymers and coatings that require specific chemical functionalities. The hydroxyl group present in the molecule can participate in hydrogen bonding interactions, which can enhance the adhesion and stability of materials.

The synthesis of Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate involves multi-step reactions that require careful optimization to achieve high yields and purity. The use of advanced catalytic systems has improved the efficiency of these reactions, making it possible to produce larger quantities of the compound for further studies. These advancements in synthetic methodologies have opened up new possibilities for exploring the biological activities of this molecule.

Recent clinical trials have begun to explore the therapeutic potential of carbamate-based compounds, including Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate. Preliminary results suggest that this compound may have beneficial effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability of carbamates to modulate neurotransmitter activity makes them attractive candidates for treating these conditions.

The future prospects for Tert-butyl N-cyclobutyl-N-2-(2-hydroxyethoxy)ethylcarbamate are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. As our understanding of this compound grows, so does its potential to contribute to advancements in medicine and biotechnology.

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